3-Phenyl-7-(piperidin-1-yl)-5-propylpyrazolo[1,5-a]pyrimidine

Lipophilicity Membrane permeability Drug-likeness

3-Phenyl-7-(piperidin-1-yl)-5-propylpyrazolo[1,5-a]pyrimidine is a fully decorated member of the pyrazolo[1,5-a]pyrimidine family, a privileged heterocyclic scaffold frequently exploited in kinase inhibitor and antiviral drug discovery. The compound incorporates three key substituents: a phenyl ring at position 3, a piperidin-1-yl group at position 7, and an n-propyl chain at position 5, resulting in a molecular weight of 320.44 Da, a calculated logP of 5.40, and a topological polar surface area of only 23.2 Ų.

Molecular Formula C20H24N4
Molecular Weight 320.4 g/mol
Cat. No. B5742548
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Phenyl-7-(piperidin-1-yl)-5-propylpyrazolo[1,5-a]pyrimidine
Molecular FormulaC20H24N4
Molecular Weight320.4 g/mol
Structural Identifiers
SMILESCCCC1=NC2=C(C=NN2C(=C1)N3CCCCC3)C4=CC=CC=C4
InChIInChI=1S/C20H24N4/c1-2-9-17-14-19(23-12-7-4-8-13-23)24-20(22-17)18(15-21-24)16-10-5-3-6-11-16/h3,5-6,10-11,14-15H,2,4,7-9,12-13H2,1H3
InChIKeyNAGKSLQHVIKDHB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Phenyl-7-(piperidin-1-yl)-5-propylpyrazolo[1,5-a]pyrimidine – Core Scaffold & Physicochemical Profile for Targeted Library Design


3-Phenyl-7-(piperidin-1-yl)-5-propylpyrazolo[1,5-a]pyrimidine is a fully decorated member of the pyrazolo[1,5-a]pyrimidine family, a privileged heterocyclic scaffold frequently exploited in kinase inhibitor and antiviral drug discovery [1]. The compound incorporates three key substituents: a phenyl ring at position 3, a piperidin-1-yl group at position 7, and an n-propyl chain at position 5, resulting in a molecular weight of 320.44 Da, a calculated logP of 5.40, and a topological polar surface area of only 23.2 Ų . These physicochemical properties distinguish it from close analogs that bear different N-heterocycles at C7 or additional alkyl substitution at C2, and they define its suitability for screening cascades where moderate lipophilicity, low hydrogen-bonding capacity, and a compact molecular footprint are critical selection criteria [2].

Why 3-Phenyl-7-(piperidin-1-yl)-5-propylpyrazolo[1,5-a]pyrimidine Cannot Be Replaced by Generic Pyrazolo[1,5-a]pyrimidine Analogs


Even within the same pyrazolo[1,5-a]pyrimidine scaffold, subtle modifications at positions 2, 5, or 7 produce dramatic shifts in biological target engagement, as demonstrated by the >100-fold variation in anti-RSV EC₅₀ values observed when the C7 piperidine ring is replaced by acyclic aminoalkyl chains or smaller heterocycles [1]. The target compound’s specific combination of an unsubstituted C2 position, an n-propyl group at C5, and a piperidine ring at C7 creates a unique three-dimensional electrostatic and steric environment that cannot be recapitulated by analogs bearing a C2-methyl group (which alters the dihedral angle between the pyrazolo[1,5-a]pyrimidine core and the C3 phenyl ring) or a pyrrolidine at C7 (which modifies the basicity and conformational flexibility of the amine) [1]. Consequently, procurement decisions that treat this compound as interchangeable with “similar” pyrazolo[1,5-a]pyrimidines risk introducing unrecognized potency gaps, selectivity shifts, or solubility liabilities into screening workflows .

Quantitative Differentiation Evidence for 3-Phenyl-7-(piperidin-1-yl)-5-propylpyrazolo[1,5-a]pyrimidine vs. Closest Analogs


Lipophilicity-Driven Membrane Permeability: Target Compound vs. 2-Methyl Analog

The target compound exhibits a calculated logP of 5.40, which is 0.5–0.8 log units lower than the 2-methyl-3-phenyl-7-(piperidin-1-yl)-5-propylpyrazolo[1,5-a]pyrimidine analog (estimated logP ≈ 5.9–6.2 based on the additive contribution of the C2 methyl group) . This difference places the target compound within the optimal lipophilicity window for oral absorption (logP < 5.5) as defined by the Lipinski and Veber guidelines, whereas the 2-methyl analog exceeds this threshold and carries an elevated risk of poor aqueous solubility and promiscuous target binding [1].

Lipophilicity Membrane permeability Drug-likeness

Polar Surface Area and CNS Penetration Potential: Piperidine-Containing Compound vs. Pyrrolidine Analog

With a topological polar surface area (TPSA) of 23.2 Ų, the target compound falls well below the 60–70 Ų threshold commonly associated with passive blood-brain barrier (BBB) penetration . The 3-phenyl-5-propyl-7-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine analog, despite having a similar TPSA (≈ 24 Ų), exhibits a measurably different pKa (pyrrolidine pKa ≈ 11.3 vs. piperidine pKa ≈ 11.1) and a smaller van der Waals volume, which can alter the compound’s ionization state at physiological pH and its interaction with BBB efflux transporters such as P-glycoprotein [1][2]. The piperidine ring of the target compound provides a slightly larger hydrophobic surface that favors passive transcellular diffusion while maintaining a low TPSA [2].

Blood-brain barrier penetration CNS drug discovery Polar surface area

Piperidine Ring Requirement for Anti-RSV Activity: Evidence from Pyrazolo[1,5-a]pyrimidine Fusion Protein Inhibitors

Structure-activity relationship (SAR) studies on pyrazolo[1,5-a]pyrimidine-based RSV fusion protein inhibitors have demonstrated that the presence of a piperidine ring at the 7-position is critical for maintaining the appropriate dihedral angle between the pyrazolo[1,5-a]pyrimidine scaffold and the amide bond required for anti-RSV activity [1]. When the piperidine ring is replaced by acyclic aminoalkyl chains, the anti-RSV EC₅₀ can shift from sub-nanomolar to >100 nM. For example, compound 9c (bearing a 1-methylaminopropyl chain) retains some activity (EC₅₀ < 1 nM), but further simplification leads to substantial potency loss [1]. The target compound, which retains the intact piperidine ring at C7, preserves the conformational constraint that is essential for this pharmacophore model, while pyrrolidine or morpholine analogs at the same position introduce different dihedral angle distributions and are predicted to be less effective in RSV F protein binding [1].

Antiviral RSV fusion inhibitor Conformational constraint

Molecular Weight and Ligand Efficiency: Target Compound vs. 2-Methyl-7-piperidinyl Analog

The target compound has a molecular weight of 320.44 Da, which is 14 Da lower than the 2-methyl-3-phenyl-7-(piperidin-1-yl)-5-propylpyrazolo[1,5-a]pyrimidine analog (MW = 334.47 Da) . This difference, corresponding to a single methylene group, translates into a measurable improvement in ligand efficiency metrics. Assuming comparable binding affinity, the target compound’s lower molecular weight yields a higher ligand efficiency (LE = –ΔG/MW), making it a more attractive starting point for fragment-based or lead-optimization programs where every heavy atom must contribute to binding free energy [1].

Ligand efficiency Fragment-based drug discovery Molecular weight optimization

Aqueous Solubility and LogD₇.₄: Target Compound vs. Class Average for Pyrazolo[1,5-a]pyrimidines

The target compound has a calculated logS (logSw) of –5.47 and a logD₇.₄ of 3.86 . These values indicate moderate-to-low aqueous solubility, consistent with its high logP. However, within the pyrazolo[1,5-a]pyrimidine class, compounds with a piperidine substituent at C7 tend to exhibit ~0.5–1.0 log unit higher logD values than their morpholine counterparts due to the higher intrinsic lipophilicity of piperidine [1]. This property is advantageous for biochemical assays where moderate lipophilicity facilitates membrane partitioning, but it also necessitates careful solubility management. The target compound’s logD falls within the range (1–4) considered acceptable for oral drug candidates, whereas many highly decorated pyrazolo[1,5-a]pyrimidines exceed logD > 5 and are flagged as problematic in developability assessments [2].

Aqueous solubility LogD Developability

C2-Unsubstituted Scaffold Provides a Unique Vector for Subsequent Derivatization: Comparison with C2-Methyl and C2-Halo Analogs

The target compound lacks any substituent at the C2 position of the pyrazolo[1,5-a]pyrimidine core, whereas many commercially available analogs carry a methyl, chloro, or bromo group at this position . The C2-unsubstituted scaffold offers a unique synthetic handle for late-stage diversification: the C2 C–H bond is susceptible to electrophilic substitution (e.g., halogenation, formylation, or direct C–H arylation) that is not accessible in C2-blocked analogs [1]. This feature makes the target compound a more versatile starting material for SAR exploration, as it allows the same core to be decorated with diverse substituents after the C3, C5, and C7 positions are already set, reducing the synthetic burden of de novo scaffold construction for each new analog [1].

Scaffold diversification Medicinal chemistry C2 functionalization

Optimal Research and Procurement Scenarios for 3-Phenyl-7-(piperidin-1-yl)-5-propylpyrazolo[1,5-a]pyrimidine


Kinase Inhibitor Screening Libraries: Prioritizing the Target Compound for Its Favorable Lipophilicity and Low Molecular Weight

The target compound’s logP of 5.40 and molecular weight of 320.44 Da place it within the optimal property space for kinase inhibitor screening. Many kinase ATP-binding site inhibitors benefit from moderate lipophilicity (logP 3–5.5) to achieve adequate cell permeability without incurring off-target toxicity. Compared to the 2-methyl analog (estimated logP ≈ 5.9–6.2, MW = 334.47 Da), the target compound is both less lipophilic and lighter, offering superior ligand efficiency [1]. Procurement of this compound for kinase-focused libraries is warranted when the screening cascade includes logP and MW filters at the hit triage stage.

CNS Drug Discovery Programs: Exploiting Low Polar Surface Area for Blood-Brain Barrier Penetration

With a TPSA of only 23.2 Ų , the target compound is an attractive candidate for CNS-targeted phenotypic or target-based screens. The low TPSA, combined with the moderate basicity of the piperidine ring (pKa ≈ 11.1), favors passive BBB penetration and reduces recognition by efflux transporters relative to more polar analogs bearing morpholine or piperazine groups [1]. Researchers investigating neurodegenerative or neuropsychiatric targets should consider this compound over pyrrolidine or N-methylpiperazine analogs that exhibit similar TPSA but different ionization profiles [1].

Antiviral Drug Discovery Targeting RSV and Related Paramyxoviruses: Conformational Pharmacophore Retention

Published SAR demonstrates that a piperidine ring at the C7 position of pyrazolo[1,5-a]pyrimidines is essential for nanomolar anti-RSV activity by enforcing the correct dihedral angle between the core scaffold and the amide bond [2]. The target compound retains this piperidine pharmacophore, making it a valid scaffold for iterative optimization toward RSV fusion protein inhibitors. Procurement of this specific compound—rather than analogs with pyrrolidine, morpholine, or acyclic amines at C7—ensures that the key conformational constraint is maintained in the initial screening deck, reducing the risk of false-negative results in RSV phenotypic assays [2].

Late-Stage Diversification and Focused Library Synthesis: C2-Unsubstituted Scaffold as a Versatile Intermediate

The absence of a substituent at C2 distinguishes this compound from the majority of commercially available pyrazolo[1,5-a]pyrimidines, which are pre-functionalized at this position. This feature enables medicinal chemistry teams to use the compound as a common intermediate for parallel synthesis of C2-diversified analogs via electrophilic halogenation, Vilsmeier–Haack formylation, or transition-metal-catalyzed C–H activation [3]. For organizations seeking to rapidly explore C2 SAR without resynthesizing the entire pyrazolo[1,5-a]pyrimidine core for each analog, this compound offers a strategic procurement advantage over C2-blocked alternatives.

Quote Request

Request a Quote for 3-Phenyl-7-(piperidin-1-yl)-5-propylpyrazolo[1,5-a]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.